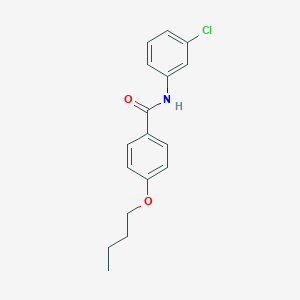

4-butoxy-N-(3-chlorophenyl)benzamide

説明

4-Butoxy-N-(3-chlorophenyl)benzamide is a benzamide derivative featuring a butoxy substituent at the 4-position of the benzamide core and a 3-chlorophenyl group attached to the amide nitrogen. This compound is structurally related to allosteric modulators of metabotropic glutamate receptors (mGluRs), particularly mGluR5, and shares a common scaffold with pharmacologically active analogs investigated for central nervous system (CNS) disorders .

特性

分子式 |

C17H18ClNO2 |

|---|---|

分子量 |

303.8g/mol |

IUPAC名 |

4-butoxy-N-(3-chlorophenyl)benzamide |

InChI |

InChI=1S/C17H18ClNO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |

InChIキー |

GUAJMUZALDCHGY-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

正規SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Pharmacological Activity and Substituent Effects

The pharmacological profile of 4-butoxy-N-(3-chlorophenyl)benzamide can be contextualized by comparing it to fluorinated analogs (Table 1):

- 3-Chlorophenyl vs. Fluorophenyl Groups : While 4-butoxy-N-(3-chlorophenyl)benzamide demonstrated optimal activity in TRPMPZQ activation studies , fluorinated analogs (e.g., VU0040237 and VU0357121) exhibit superior potency at mGluR5, with EC50 values as low as 33 nM . The chlorine atom’s larger size and electronegativity may hinder receptor interactions in certain binding pockets compared to fluorine.

- SAR Insights : The unsubstituted phenyl ring in compound 20 () was most potent for TRPMPZQ, but the 3-chlorophenyl group provided optimal balance in parasitic ion channel activation, emphasizing target-specific SAR trends .

Structural and Crystallographic Comparisons

- Bond Parameters : Theoretical calculations for 4-chloro-N-(3-chlorophenyl)benzamide (a closely related analog) show bond lengths (C-Cl: 1.73–1.74 Å) and angles consistent with experimental XRD data, suggesting chloro substituents minimally distort the benzamide core .

Key Research Findings and Implications

Target-Specific Potency : The 3-chlorophenyl group enhances activity in TRPMPZQ channels but is less effective in mGluR5 modulation compared to fluorinated analogs, highlighting the need for tailored substituent design .

Synthetic Optimization : Ultrasound-assisted methods universally improve benzamide synthesis, suggesting applicability to 4-butoxy-N-(3-chlorophenyl)benzamide production .

Structural Stability : Chloro substituents maintain bond integrity but may alter crystal packing, impacting formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。